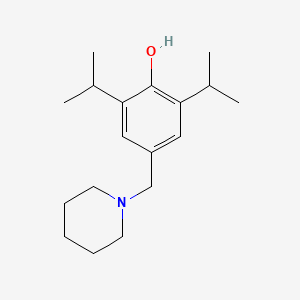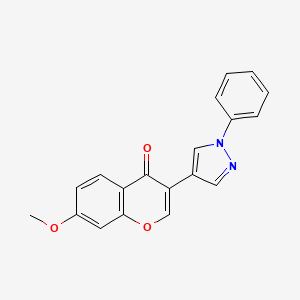
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide, also known as CMTPX, is a chemical compound that has been widely used in scientific research due to its unique properties. CMTPX belongs to the class of compounds known as thiazole derivatives and has been used in various biomedical applications, including cancer research, drug discovery, and imaging.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves its selective binding to lysosomes. The compound is taken up by cells and accumulates in lysosomes, where it emits a green fluorescence upon excitation with blue light. The fluorescence intensity of this compound is proportional to the lysosomal pH, which makes it a useful tool for monitoring changes in lysosomal acidity under different conditions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular metabolism or proliferation. The compound has been used in various cellular assays to study lysosomal function and autophagy, a cellular process involved in the degradation of damaged or unwanted cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is its high selectivity for lysosomes, which allows for specific labeling and imaging of these organelles. The compound is also highly soluble in organic solvents, which makes it easy to prepare stock solutions for experiments. However, one limitation of this compound is its sensitivity to pH and other environmental factors, which can affect its fluorescence properties and make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide in scientific research. One potential application is in the development of new therapies for lysosomal storage disorders, which are a group of rare genetic diseases caused by defects in lysosomal function. This compound could be used to screen for compounds that can restore lysosomal function in these disorders.
Another future direction is in the development of new imaging techniques for studying lysosomal function in vivo. This compound has been used in vitro to image lysosomes in cultured cells, but its use in animal models is limited. Future studies could explore the use of this compound and other lysosomal probes in animal models to better understand the role of lysosomes in disease pathogenesis.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties as a lysosomal probe. The compound has been used in various biomedical applications and has the potential for further development in the future.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves the reaction of 3-chloro-2-methoxyaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methoxyphenyl)-2-thiophenecarboxamide has been widely used in scientific research as a fluorescent probe for imaging cellular structures and monitoring cellular processes. The compound has been shown to selectively bind to lysosomes, which are cellular organelles involved in the degradation of macromolecules. This property has made this compound a valuable tool for studying lysosomal function and dysfunction in various diseases, including cancer, neurodegenerative disorders, and lysosomal storage disorders.
Propiedades
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11-8(13)4-2-5-9(11)14-12(15)10-6-3-7-17-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFUZBCTZVBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)



![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)
![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
